methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate
Description
Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate is a synthetic organic compound featuring a β-alaninate ester backbone conjugated with a cinnamoyl group (2E-3-phenylprop-2-enoyl). This structure combines the ester functionality of β-alanine with the α,β-unsaturated ketone moiety of cinnamic acid derivatives, which is known for its bioactivity in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)9-10-14-12(15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATXGDFOQHQYBZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate typically involves the condensation of beta-alanine with cinnamoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: Solvents such as dichloromethane or chloroform are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic compounds.
Reduction: The double bond in the prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Alzheimer's Disease Treatment
One of the most notable applications of methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate is its potential role in treating Alzheimer's disease (AD). Research has indicated that compounds with similar structures can inhibit the release and synthesis of beta-amyloid peptides, which are implicated in the pathogenesis of AD. For instance, patents have been filed detailing methods for using such compounds to prevent or treat AD by targeting beta-amyloid peptide pathways .
Case Study: Inhibition of Beta-Amyloid Peptide Synthesis
In a study published in Nature, researchers demonstrated that specific compounds could significantly reduce beta-amyloid peptide levels in vitro. This reduction was associated with improved cognitive function in animal models of AD . The mechanisms involved include the modulation of cellular pathways responsible for amyloid precursor protein processing.
3.1 Metabolomics Studies
Recent metabolomics analyses have identified biomarkers associated with various conditions, including pregnancy complications and metabolic disorders, where derivatives of this compound might play a role . The compound's ability to modulate metabolic pathways suggests its potential utility beyond neurological applications.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Key Findings :
- The cinnamoyl group enhances binding to therapeutic targets like dihydrofolate reductase (DHFR) and the PI3K-AKT-mTOR pathway, critical in cancer progression .
Beta-Alaninate Derivatives
Beta-alaninate esters are explored for diverse applications, including surfactants and pharmaceuticals:
Key Findings :
- Beta-alaninate esters with hydrophobic tails (e.g., lauroyl) exhibit surfactant properties, while those with aromatic/heterocyclic substituents (e.g., piperazine-pyrazolopyrimidine) may target neurological or oncological pathways .
- Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate bridges these categories, combining the cinnamoyl group’s bioactivity with β-alaninate’s metabolic stability.
Biological Activity
Methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of β-alanine and cinnamic acid, characterized by a β-alanine backbone and a prop-2-enoyl moiety. The presence of the phenyl group and its substitution patterns can significantly influence the compound's reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Cellular Interaction : It may bind to specific cellular receptors, inducing apoptosis in cancer cells or modulating neurotransmitter systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce markers of inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticonvulsant Properties
A series of studies have evaluated the anticonvulsant effects of similar compounds. For instance, derivatives with similar structures were tested in animal models for their ability to prevent seizures induced by electrical stimulation. Some derivatives showed protective effects at doses around 100 mg/kg, indicating a potential for this compound in managing seizure disorders .
Study on Anticonvulsant Activity
In a study evaluating various (E)-α-methylcinnamyl derivatives, several compounds demonstrated anticonvulsant activity when tested in mice. The compounds were administered intraperitoneally and assessed using maximal electroshock (MES) tests. Notably, eight compounds provided significant protection against seizures .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound. Results indicated that this compound effectively reduced inflammation markers in cultured macrophages, suggesting its potential as an anti-inflammatory agent in clinical settings.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]-beta-alanine | 4-Methyl substitution | Moderate antimicrobial activity |
| N-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]-beta-alanine | 2-Chloro substitution | Enhanced anti-inflammatory effects |
| This compound | 2-Methyl substitution | Significant anticonvulsant activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate, and how can yield be improved methodologically?
- Answer : Synthesis optimization requires a factorial design approach to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time (6–12 hrs), temperature (60–80°C), and solvent (THF vs. DCM). High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) should monitor intermediate formation and purity . Structural analogs (e.g., methyl (2E)-3-(4-fluorophenyl)prop-2-enoate) suggest that electron-withdrawing substituents on the phenyl ring may stabilize intermediates, improving yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Answer : Nuclear magnetic resonance (NMR) is critical for confirming the (2E)-configuration of the α,β-unsaturated carbonyl group. ¹H-NMR coupling constants (J ≈ 15–16 Hz for trans double bonds) and ¹³C-NMR chemical shifts (δ ~165–170 ppm for carbonyl carbons) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC with UV detection (λ = 240–260 nm) assesses purity. Comparative data from phenylpropenoate analogs (e.g., methyl (2E)-3-(2-fluorophenyl)prop-2-enoate) highlight these methods’ reliability .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity in preliminary assays?
- Answer : Structure-activity relationship (SAR) studies should systematically replace phenyl substituents (e.g., -F, -Cl, -OCH₃) and test against biological targets. For example, fluorinated analogs (Table 1, ) show enhanced antimicrobial activity due to increased electronegativity and membrane permeability. Assays should include minimum inhibitory concentration (MIC) tests and cytotoxicity profiling (e.g., MTT assays on mammalian cell lines).
Advanced Research Questions
Q. How can contradictory data on this compound’s enzymatic inhibition mechanisms be resolved?
- Answer : Contradictions often arise from assay conditions (e.g., pH, cofactors). Replicate studies under standardized protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C) are essential. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd) and thermodynamics (ΔH, ΔS). Meta-analyses of prior studies (e.g., conflicting IC₅₀ values) should account for variables like enzyme isoforms or allosteric modulation .
Q. What computational strategies predict this compound’s interactions with cytochrome P450 enzymes?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model binding poses and stability. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict metabolic sites. Comparative studies with (2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide highlight the role of amide groups in active-site hydrogen bonding .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS track degradation. Phosphate-buffered saline (PBS) at 37°C simulates physiological conditions. Hydrolysis of the ester moiety is a primary degradation pathway, producing β-alanine and cinnamic acid derivatives. Forced degradation (acid/base/oxidative stress) identifies major impurities .
Q. Can cross-disciplinary approaches (e.g., chemical engineering and AI) optimize large-scale purification?
- Answer : Machine learning (ML) models (e.g., neural networks) trained on solvent polarity, solubility, and crystallization data predict optimal recrystallization conditions. COMSOL Multiphysics simulates fluid dynamics in continuous-flow reactors to minimize byproducts. Membrane separation technologies (e.g., nanofiltration) isolate the compound from reaction mixtures .
Methodological Recommendations
- Experimental Design : Use response surface methodology (RSM) for multi-variable optimization .
- Data Validation : Cross-validate spectroscopic results with computational models (e.g., Gaussian NMR prediction) .
- Ethical Compliance : Adhere to ACS guidelines for synthetic compound handling and disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
